N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide
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Overview
Description
N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl ring substituted with an oct-1-en-1-yl sulfanyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide typically involves the reaction of 4-mercaptophenylacetamide with 1-octene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkane derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfanyl group can form interactions with biological molecules, potentially inhibiting or modulating their activity. The phenyl ring and acetamide group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-Aminophenyl)sulfonyl]phenyl}acetamide: Similar structure but with an amino group instead of the oct-1-en-1-yl group.
N-{4-[(4-Methylphenyl)sulfonyl]phenyl}acetamide: Contains a methyl group instead of the oct-1-en-1-yl group.
Uniqueness
N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide is unique due to the presence of the oct-1-en-1-yl sulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
830321-01-2 |
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Molecular Formula |
C16H23NOS |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(4-oct-1-enylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C16H23NOS/c1-3-4-5-6-7-8-13-19-16-11-9-15(10-12-16)17-14(2)18/h8-13H,3-7H2,1-2H3,(H,17,18) |
InChI Key |
XDLXMACLXXIRBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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